BenchChemオンラインストアへようこそ!

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

DHODH inhibition antimalarial immunosuppression

9-Oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1087792‑12‑8) is a heterocyclic small molecule (C₁₀H₆N₄O₂, MW 214.18 g mol⁻¹) that fuses a pyrano ring onto a pyrazolo[1,5‑a]pyrimidine core. The compound bears a nitrile group at position 3 and a lactone carbonyl at position 9, creating a conformationally restricted tricyclic scaffold.

Molecular Formula C10H6N4O2
Molecular Weight 214.184
CAS No. 1087792-12-8
Cat. No. B2571977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS1087792-12-8
Molecular FormulaC10H6N4O2
Molecular Weight214.184
Structural Identifiers
SMILESC1COC(=O)C2=C1C=NC3=C(C=NN23)C#N
InChIInChI=1S/C10H6N4O2/c11-3-7-5-13-14-8-6(4-12-9(7)14)1-2-16-10(8)15/h4-5H,1-2H2
InChIKeyGSXPPLSNUYMWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1087792-12-8): Core Scaffold Identity and Procurement Baseline


9-Oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1087792‑12‑8) is a heterocyclic small molecule (C₁₀H₆N₄O₂, MW 214.18 g mol⁻¹) that fuses a pyrano ring onto a pyrazolo[1,5‑a]pyrimidine core . The compound bears a nitrile group at position 3 and a lactone carbonyl at position 9, creating a conformationally restricted tricyclic scaffold. It is commercially available from multiple vendors (e.g., Santa Cruz Biotechnology, Enamine, AKSci) at ≥95 % purity [1]. Its calculated logP is approximately 0.31 , and it has been catalogued in BindingDB with affinity data against dihydroorotate dehydrogenase (DHODH) [2].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails for 9-Oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1087792-12-8)


The pyrano[4,3‑e]pyrazolo[1,5‑a]pyrimidine scaffold is not functionally equivalent to simpler pyrazolo[1,5‑a]pyrimidines. The fused dihydropyran‑2‑one ring imposes a rigid, planar geometry that alters both the hydrogen‑bonding capacity and the electrostatic surface relative to non‑fused analogs . Critically, the 3‑carbonitrile substituent in the target compound is a poor DHODH pharmacophore, yielding IC₅₀ > 250 μM against Plasmodium falciparum DHODH, whereas closely related 3‑carboxamide congeners in the same patent (US 8,703,811) achieve IC₅₀ values as low as 38 nM [1]. Consequently, substituting the 3‑carbonitrile with a 3‑carboxylate or 3‑carboxamide does not merely tweak potency—it switches the compound from a virtually inactive DHODH ligand to a nanomolar inhibitor. This sharp SAR cliff means that procurement decisions based solely on core scaffold similarity risk acquiring a compound with a fundamentally different target‑engagement profile.

Quantitative Differentiation Evidence for 9-Oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1087792-12-8)


DHODH Inhibitory Activity: >600‑Fold Weaker Than the Most Potent Congener in US 8,703,811

In the same Type 2 DHODH enzymatic assay (direct orotate formation or DCIP chromogen reduction), the target 3‑carbonitrile compound (US 8,703,811, compound 9) exhibits an IC₅₀ > 250,000 nM, whereas compound 65 (3‑carboxamide analog) shows an IC₅₀ of 42 nM—a >5,900‑fold difference [1][2]. For applications requiring DHODH‑silent chemical probes, the carbonitrile series provides an intrinsically low background, while the carboxamide series is suited for potent DHODH engagement.

DHODH inhibition antimalarial immunosuppression

Kinase Selectivity Fingerprint: CDK2 IC₅₀ Gap Between 3‑Carbonitrile and 5‑Chloro‑7‑isopropylamino Analogs

While the 3‑carbonitrile scaffold has been annotated as a potential CDK2 inhibitor , direct radiometric CDK2/cyclin A assay data for the unsubstituted core are not publicly available. However, the 5‑chloro‑7‑(propan‑2‑ylamino) analog (BindingDB BDBM24632) yields an IC₅₀ of 1,500 nM under identical assay conditions (pH 7.2, 2 °C, [γ‑³³P]‑ATP incorporation into histone H1) [1]. This value provides a quantitative baseline: the absence of the 5‑chloro and 7‑alkylamino substituents in the target compound is expected to reduce CDK2 affinity substantially, making the 3‑carbonitrile scaffold a weaker CDK2 ligand suitable for selectivity profiling or as a negative control.

CDK2 inhibition kinase selectivity cell cycle

Physicochemical Differentiation: LogP and Hydrogen‑Bond Acceptor Count vs. Carboxylate and Carboxamide Analogs

The nitrile substituent confers distinct physicochemical properties relative to the carboxylate and carboxamide analogs. The target compound has a predicted logP of 0.31 (Leyan) or −1.27 (ACD/LogP) and 6 hydrogen‑bond acceptors . In contrast, the ethyl carboxylate analog (CAS 1087792‑66‑2) possesses a higher calculated logP (estimated >1.0 due to the ester moiety) and the carboxamide analog (CAS 1221722‑40‑2) introduces additional hydrogen‑bond donors, reducing membrane permeability. For cell‑based assays where passive permeability is critical, the carbonitrile's balanced logP (~0.3) and absence of additional H‑bond donors offer a differentiated ADME profile.

logP solubility permeability ADME

Synthetic Tractability and Commercial Availability vs. Custom Synthesis of Close Analogs

The target 3‑carbonitrile compound is stocked by at least four independent suppliers (Santa Cruz Biotechnology, Enamine, AKSci, Leyan) at ≥95 % purity, with pricing ranging from ~$248/250 mg to ~€1,118/1 g . The closely related 3‑carboxamide analog (CAS 1221722‑40‑2) is listed by CymitQuimica but with limited stock and higher cost (€446/100 mg) . The nitrile handle at position 3 also serves as a versatile synthetic precursor for further diversification (e.g., hydrolysis to carboxamide, reduction to amine, or cycloaddition to tetrazole), making the carbonitrile scaffold a more tractable starting point for library synthesis compared to the pre‑formed carboxamide or carboxylate analogs.

commercial availability lead‑likeness scaffold diversification

Recommended Application Scenarios for 9-Oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1087792-12-8)


DHODH‑Silent Chemical Probe in Antimalarial or Immunosuppression Target Deconvolution

When a research program requires a pyrazolo[1,5‑a]pyrimidine‑based probe that does not inhibit DHODH, the 3‑carbonitrile scaffold (IC₅₀ > 250 μM) is the appropriate choice over the 3‑carboxamide series (IC₅₀ ~ 38–42 nM) [1]. This avoids confounding DHODH‑mediated effects in phenotypic screens for novel antimalarial or immunosuppressive targets.

CDK2 Selectivity Panel Reference Compound (Weak Ligand Control)

In kinase selectivity profiling, the unsubstituted 3‑carbonitrile scaffold serves as a low‑affinity CDK2 reference (predicted CDK2 IC₅₀ >> 1,500 nM), enabling researchers to benchmark the gain‑of‑affinity conferred by 5‑chloro and 7‑alkylamino substituents [1]. This is particularly valuable when constructing CDK2‑focused chemical libraries.

Medicinal Chemistry Diversification Starting Point

The 3‑carbonitrile group is a versatile synthetic handle that can be hydrolyzed to the carboxamide, reduced to the aminomethyl analog, or converted to a tetrazole via click chemistry. Its commercial availability from multiple vendors at ≥95 % purity [1] makes it a practical entry point for structure–activity relationship (SAR) exploration, in contrast to the less accessible 3‑carboxamide or 3‑carboxylate precursors.

Cell‑Based Screening Where Balanced logP and Low H‑Bond Donor Count Are Critical

With a predicted logP of ~0.31 and zero hydrogen‑bond donors, the 3‑carbonitrile scaffold is predicted to exhibit superior passive membrane permeability compared to the 3‑carboxamide analog (which bears additional H‑bond donors) [1]. This property is advantageous in cell‑based phenotypic assays where intracellular target engagement is required without formulation additives.

Quote Request

Request a Quote for 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.